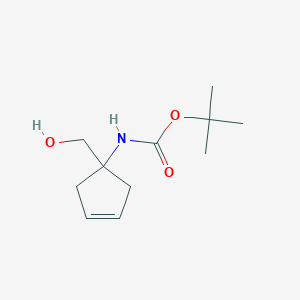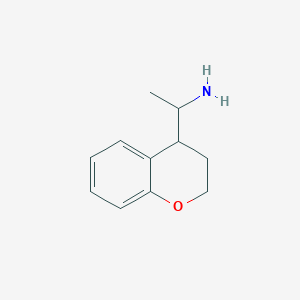
1-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethan-1-amine is a chemical compound with the molecular formula C₁₂H₁₄N₂O. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran-4-yl bromide with ethan-1-amine under suitable reaction conditions, such as refluxing in an aprotic solvent like dimethylformamide (DMF) with a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as halides and aprotic solvents like DMF or acetonitrile are typically employed.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Various halogenated or alkylated derivatives of the benzopyran ring.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which 1-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and derivative.
Comparación Con Compuestos Similares
Chromans
Flavonoids
Benzopyran derivatives
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-chromen-4-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7,12H2,1H3 |
Clave InChI |
MWCGQVCRFWZFFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCOC2=CC=CC=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


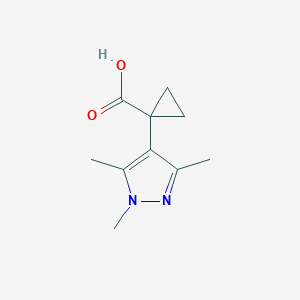
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
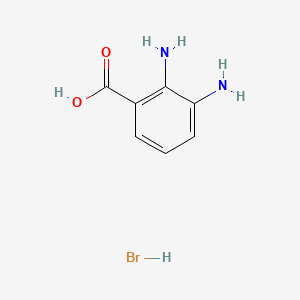
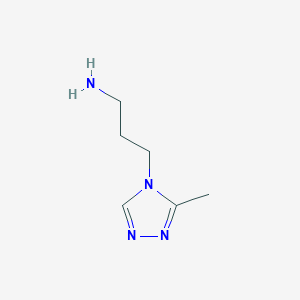


![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
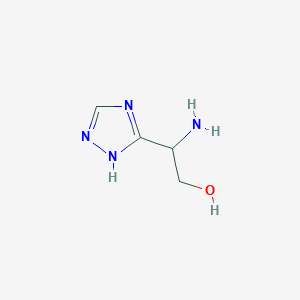




![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
